![molecular formula C27H24ClN3O2 B6525976 N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 1016491-20-5](/img/structure/B6525976.png)
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
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Description
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide, abbreviated as NCPMA, is a quinoline-based compound with a wide range of potential applications in the scientific research field. NCPMA has been studied for its potential to act as a ligand for a variety of receptors, and it has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Chemical Structure and Properties
The compound “N-[3-(6-CHLORO-4-PHENYLQUINOLIN-2-YL)PHENYL]-2-(MORPHOLIN-4-YL)ACETAMIDE” is a derivative of 6-Chloro-4-phenylquinolin-2-ol . It has a complex structure and its properties can be studied using various spectroscopic techniques .
Potential Anticancer Agent
The phosphatidylinositol 3-kinase (PI3Kα) has emerged as an attractive target for anticancer drug design. Derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide, which is structurally similar to our compound, have been synthesized and characterized for this purpose .
SARS-CoV-2 Treatment
There is a potential application of this compound in the treatment of SARS-CoV-2. A structurally similar compound, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been synthesized and studied for its effect on two SARS-COV-2 proteins: 3TNT and 6LU7 .
Molecular Docking Studies
The compound can be used in molecular docking studies. The binding affinity of similar compounds has been investigated against SARS-CoV-2 receptors .
Pharmacological Studies
The compound can be used in pharmacological studies. The Adsorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties of similar compounds have been studied to evaluate their pharmacological potential .
Synthesis and Characterization
The compound can be synthesized and characterized using various techniques. The synthesis of similar compounds has been reported in the literature .
properties
IUPAC Name |
N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c28-21-9-10-25-24(16-21)23(19-5-2-1-3-6-19)17-26(30-25)20-7-4-8-22(15-20)29-27(32)18-31-11-13-33-14-12-31/h1-10,15-17H,11-14,18H2,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUBEXUTKPVMNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(6-chloro-4-phenylquinolin-2-yl)phenyl)-2-morpholinoacetamide |
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